2-Methyl-5-nitro-2H-tetrazole

Description

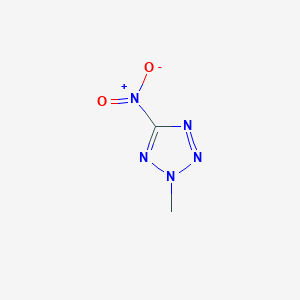

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitrotetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N5O2/c1-6-4-2(3-5-6)7(8)9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNJTCBBFLMKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507178 | |

| Record name | 2-Methyl-5-nitro-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26621-43-2 | |

| Record name | 2-Methyl-5-nitro-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 5 Nitro 2h Tetrazole and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Structural Conformation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the key functional groups and confirming the structural conformation of 2-methyl-5-nitro-2H-tetrazole.

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. For this compound and its derivatives, FTIR analysis confirms the presence of the nitro group (NO₂) and the tetrazole ring.

The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch. In related nitrophenyl tetrazole compounds, these are typically observed around 1533 cm⁻¹ and 1346 cm⁻¹, respectively. For 5-nitro-2H-tetrazole, the nitro group vibrations are identified in the range of 1540–1350 cm⁻¹. The tetrazole ring itself displays characteristic C=N stretching vibrations, which are seen in analogous compounds at approximately 1656 cm⁻¹. Additionally, the tetrazole ring has distinct vibrational modes in the 1000–950 cm⁻¹ region.

A detailed FTIR analysis of this compound would reveal specific absorption bands corresponding to these functional groups, confirming its molecular structure. The precise wavenumbers can be influenced by the molecular environment and any intermolecular interactions in the solid state.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1533 - 1540 | |

| Nitro (NO₂) | Symmetric Stretch | 1346 - 1350 | |

| Tetrazole Ring | C=N Stretch | ~1656 | |

| Tetrazole Ring | Ring Vibrations | 950 - 1000 |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The synthesis and characterization of 2-methyl-5-nitrotetrazole, along with its 1-methyl isomer and the parent 5-nitro-2H-tetrazole, have been comprehensively studied using vibrational spectroscopy, including Raman. researchgate.netrsc.org

While specific Raman shifts for this compound are detailed in specialized literature, the technique is crucial for confirming the molecular structure determined by other methods like X-ray diffraction. researchgate.net For instance, in the study of 5-azido-1H-tetrazole, Raman spectroscopy, in conjunction with IR and NMR, was used for its full characterization. researchgate.net

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is indispensable for elucidating the precise molecular architecture of this compound.

¹H, ¹³C, and ¹⁵N NMR spectroscopy are used to comprehensively characterize this compound and its isomers. researchgate.netrsc.org These techniques provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

¹H NMR: In the ¹H NMR spectrum of this compound, a characteristic signal for the methyl (CH₃) protons is expected. The chemical shift of this signal provides information about the electronic environment of the methyl group attached to the tetrazole ring. For comparison, in related 2-methyl-5-phenyl-2H-tetrazole, the methyl protons appear at a specific chemical shift. epa.gov

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the molecule. This includes the carbon of the methyl group and the carbon atom of the tetrazole ring. The chemical shift of the tetrazole ring carbon is particularly indicative of the electronic effects of the nitro group substituent. In derivatives like 2-(4-morpholylmethyl)-5-nitro-2H-tetrazole, the ¹³C NMR spectrum has been documented. spectrabase.com

¹⁵N NMR: ¹⁵N NMR spectroscopy is highly informative for nitrogen-rich compounds like tetrazoles. It provides direct insight into the electronic structure of the tetrazole ring and the nitro group. The chemical shifts of the nitrogen atoms are sensitive to their bonding environment and the presence of substituents.

Interactive Data Table: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Reference |

| ¹H | Methyl (N-CH₃) | Varies based on solvent and specific structure | chemicalbook.com |

| ¹³C | Methyl (N-CH₃) | Varies based on solvent and specific structure | chemicalbook.com |

| ¹³C | Tetrazole Ring Carbon (C5) | Varies based on solvent and specific structure | spectrabase.com |

| ¹⁵N | Nitro Group (NO₂) | ~385 to 410 (for aliphatic nitro groups) | researchgate.net |

| ¹⁵N | Tetrazole Ring Nitrogens | Varies significantly based on position and tautomeric form | chemspider.com |

In the case of tetrazoles that can exist in different tautomeric forms, such as 5-nitro-2H-tetrazole, ¹⁵N NMR is a crucial tool for distinguishing between the possible isomers. The nitrogen chemical shifts are highly sensitive to the position of the proton on the tetrazole ring. For substituted tetrazoles like this compound, where the methyl group fixes the substitution at the N2 position, ¹⁵N NMR confirms the specific isomeric form and provides data for comparison with its N1-substituted counterpart, 1-methyl-5-nitrotetrazole. rsc.orgchemspider.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum provides a fingerprint of the molecule, showing the molecular ion peak and various fragment ions.

The molecular weight of this compound is 129.08 g/mol . chemspider.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 129. The fragmentation pattern is influenced by the substituents on the tetrazole ring. Common fragmentation pathways for substituted tetrazoles involve the loss of nitrogen gas (N₂), which is a stable neutral molecule. nih.gov Other potential fragmentations could involve the loss of the nitro group or the methyl group. The analysis of these fragmentation patterns provides valuable structural information and insight into the stability of the molecule under ionization conditions.

For instance, studies on similar tetrazole derivatives have shown that the fragmentation pathways can be complex and are influenced by the nature and position of the substituents. nih.gov The comprehensive characterization of this compound includes the analysis of its mass spectrum to confirm its identity and to understand its gas-phase ion chemistry. researchgate.netrsc.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structures of crystalline materials. The solid-state structures of this compound and its isomer, 1-methyl-5-nitrotetrazole, have been determined by low-temperature X-ray diffraction techniques, providing a foundational understanding of their molecular architecture. rsc.orgresearchgate.net This technique allows for the precise measurement of unit cell parameters, bond lengths, bond angles, and the nature of intermolecular interactions, which collectively govern the physical and energetic properties of the material.

The crystal system and space group are fundamental properties of a crystalline solid, defining the symmetry of the unit cell and the arrangement of molecules within it. The crystallographic analysis of this compound and its derivatives reveals that they crystallize in several different systems, with a prevalence of monoclinic and triclinic arrangements, which are common for such organic molecules.

For instance, a series of derivatives where the 2-methyl-5-nitrotetrazole moiety is linked to a 1,2,4-oxadiazole (B8745197) ring via a methylene (B1212753) bridge have been synthesized and their structures determined. nih.gov These compounds, including 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM), crystallize in the monoclinic system. nih.govmdpi.com Similarly, salts derived from 5-nitrotetrazole, such as aminoguanidinium 5-nitrotetrazolate, have been found to crystallize in monoclinic space groups like P2₁/n. acs.orgrsc.org The specific crystal system and space group are highly dependent on the nature of the cation or the substituent group, which influences the molecular packing.

A selection of 5-nitrotetrazole derivatives and their determined crystal systems and space groups are presented in the table below, illustrating the structural diversity within this class of compounds.

| Compound Name | Crystal System | Space Group | Reference |

| 1-Methyl-5-nitriminotetrazole | Orthorhombic | Pbca | researchgate.net |

| 2-Methyl-5-nitraminotetrazole | Monoclinic | P2₁/c | researchgate.net |

| 5-(5-Nitrotetrazol-2-ylmethyl)tetrazole monohydrate | Monoclinic | P2₁ | rsc.org |

| Ammonium (B1175870) 5-(5-nitrotetrazol-2-ylmethyl)tetrazolate monohydrate | Triclinic | P1 | rsc.org |

| 5-Nitro-2-nitratomethyl-tetrazole | Orthorhombic | Pna2₁ | researchgate.net |

| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | Monoclinic | P2₁/c | nih.govresearchgate.net |

| 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM) | Monoclinic | P2₁/n | mdpi.com |

Detailed analysis of bond lengths and angles within the crystal structure provides crucial information about the electronic distribution and steric effects within the molecule. In this compound and its derivatives, the geometry of the tetrazole ring and the nitro group are of particular interest. The bond lengths within the tetrazole ring are consistent with its aromatic character. researchgate.net

Intermolecular interactions, particularly hydrogen bonds and π-π stacking, play a critical role in the crystal packing and, consequently, the density and sensitivity of energetic materials. For example, in the crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked into chains by N—H···N hydrogen bonds. nih.govresearchgate.net These chains are further connected through π–π interactions between the tetrazole rings, with a centroid-to-centroid distance of 3.450(2) Å. nih.govresearchgate.net The planarity of the tetrazole and nitro groups is also a key feature; in some derivatives, the atoms of the 5-nitrotetrazole moiety are essentially planar. mdpi.com

The table below presents selected intermolecular interaction data for a derivative of this compound.

| Compound | Interaction Type | Distance (Å) / Angle (°) | Reference |

| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | N—H···N Hydrogen Bond | D···A = 2.775(4) Å | nih.govresearchgate.net |

| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | π–π Stacking (centroid-centroid) | 3.450(2) Å | nih.govresearchgate.net |

| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole | Dihedral Angle (Benzene-Tetrazole) | 45.7(2)° | nih.govresearchgate.net |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.

For derivatives of this compound, Hirshfeld analysis reveals the prevalence of various intermolecular contacts. In a study of methylene-bridged nitrotetrazole-oxadiazole compounds, the dominant interactions were found to be O···H, N···H, N···O, and N···N contacts. mdpi.com The relative contributions of these interactions to the total Hirshfeld surface area can be correlated with the compound's sensitivity; a higher proportion of hydrogen-bond-type interactions (O···H, N···H) is often associated with reduced sensitivity. mdpi.com

In another example, the Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate showed that the crystal packing is dominated by O···H/H···O, H···H, and N···H/H···N contacts. nih.gov The analysis can also visualize π-π stacking interactions, which appear as characteristic adjacent red and blue triangular regions on the surface mapped with the shape index. mdpi.com

The quantitative breakdown of intermolecular contacts for a related nitrophenyl triazole derivative is provided below, illustrating the insights gained from Hirshfeld analysis.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 31.5 |

| N···H / H···N | 19.2 |

| O···H / H···O | 14.5 |

| N···C / C···N | 10.9 |

| C···H / H···C | 10.2 |

| C···C | 5.2 |

| O···N / N···O | 4.0 |

| O···C / C···O | 2.4 |

| N···N | 2.1 |

(Data from a study on 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole) mdpi.com

In the crystallographic study of tetrazoles, tautomerism between the 1H and 2H forms is a common consideration. However, in this compound, the presence of the methyl group on the N2 position of the tetrazole ring precludes this type of tautomerism. The structure is locked in the 2H form.

Despite the fixed tautomeric state, crystallographic disorder can still be present. This may involve the rotational disorder of the methyl or nitro groups, or even the disorder of the entire molecule over two or more positions. The accurate modeling of this disorder is crucial for a reliable crystal structure determination. mit.edu

Standard crystallographic refinement programs, such as SHELXL, provide powerful tools for modeling disorder. nih.govxray.cz The disordered atoms are typically split into multiple positions, and their occupancies are refined using free variables, with the sum constrained to unity. Geometric restraints are often applied to maintain realistic bond lengths and angles for the disordered fragments. For instance, a rotating group model can be applied to disordered methyl groups. nih.gov In complex cases, especially where multiple conformations have similar energies, advanced methods combining quantum chemical calculations with refinement can be employed to achieve a superior fit to the experimental diffraction data. nih.gov The refinement of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, for example, involved positioning hydrogen atoms geometrically and treating them with a riding model. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Methyl 5 Nitro 2h Tetrazole

Quantum Chemical Methodologies for Electronic Structure and Molecular Properties

Various quantum chemical methodologies have been employed to investigate the electronic structure and molecular properties of 2-Methyl-5-nitro-2H-tetrazole and related tetrazole derivatives. These computational approaches offer a detailed understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources, is frequently used in conjunction with various basis sets, such as 6-311++G(d,p), to investigate the molecular structure and properties of tetrazole derivatives. researchgate.netresearchgate.net For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to complement experimental data from X-ray crystallography and spectroscopic methods for nitrogen-linked methyltetrazole-saccharinates. researchgate.net Similarly, the PBE0 method, another hybrid functional, is also utilized for these types of calculations.

Theoretical studies on similar compounds, such as 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, have also employed DFT calculations at the B3LYP-D3(BJ)/def2-TZVPP level of theory to model their structures and determine the Gibbs free energy of different isomers. mdpi.com These calculations have been instrumental in understanding the conformational preferences and isomer ratios observed in experimental NMR spectra. mdpi.comnih.gov

For more accurate energy predictions, high-level ab initio computational procedures are often employed. The Complete Basis Set (CBS) methods, such as CBS-4M, are composite methods that extrapolate to the "exact" energy by combining results from several single-point energy calculations. wikipedia.org An extensive computational study using the CBS-4M method was performed to estimate the highly endothermic energies of formation for 5-nitro-2H-tetrazole and its methylated derivatives, including this compound. rsc.org Other high-level methods like W1 theory and Møller–Plesset perturbation theory (MP2) are also part of the arsenal (B13267) of computational chemists for achieving high accuracy in thermochemical predictions. wikipedia.org The G2 method, for example, utilizes an MP2 optimization with the 6-31G(d) basis set for geometry determination. wikipedia.org

Computational methods are essential for determining the optimized molecular geometry and performing conformational energy analysis. For many tetrazole derivatives, DFT calculations are used to obtain optimized structures. researchgate.net For example, in the study of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, modeling the structures of individual configurations and conformations and calculating their Gibbs free energies allowed for an estimation of the rotamer content for the E-isomer, which was found to be in a 3:2 ratio, consistent with experimental data. mdpi.com This highlights the power of computational chemistry in elucidating complex structural information.

The optimized geometric parameters for a related compound, 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, have been determined and show good agreement with experimental X-ray diffraction data. researchgate.net In this molecule, the benzene (B151609) ring is twisted with respect to the tetrazole ring, with a dihedral angle of 45.7(2)°. researchgate.netnih.gov The crystal packing is stabilized by N—H···N hydrogen bonds. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Related Tetrazole Derivative

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-H (aromatic) | 0.93 Å |

| C-H (methyl) | 0.96 Å | |

| N-H | 0.86 Å | |

| Dihedral Angle | Benzene-Tetrazole | 45.7(2)° |

Data for 5-(2-methyl-5-nitrophenyl)-1H-tetrazole nih.gov

Frontier Molecular Orbital (FMO) theory is a model that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. taylorandfrancis.comwikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO is an important parameter that indicates the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

In the context of energetic materials, a smaller HOMO-LUMO gap generally suggests higher reactivity. taylorandfrancis.com Computational studies on various nitrogen-rich compounds utilize FMO theory to understand their stability and sensitivity. taylorandfrancis.com For instance, increasing the number of nitro groups in a molecule tends to decrease both the HOMO and LUMO energy levels, which can affect the molecule's energetic properties. taylorandfrancis.com

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometric index used to quantify the aromatic character of a molecule based on its bond lengths. nih.govmdpi.com A HOMA value greater than 0.5 indicates an aromatic system, a value less than 0 is indicative of an anti-aromatic system, and a value between 0 and 0.5 suggests a non-aromatic system. researchgate.net This index can be applied to various cyclic systems, including the tetrazole ring in this compound. mdpi.com

Intermolecular Interactions and Crystal Structure Prediction

Influence of Intermolecular Forces on Macroscopic Material Characteristics

The positioning of the methyl group on the tetrazole ring is a critical determinant of the macroscopic properties of methyl-5-nitrotetrazoles. Although 1-Methyl-5-nitrotetrazole and this compound are isomers, they exhibit markedly different thermal and explosive characteristics, a direct consequence of their distinct intermolecular forces and resulting crystal packing. dtic.mil The 2-methyl isomer is a more energetic material, possessing properties of both primary and secondary explosives. dtic.mil It shows sensitivity to mechanical and electrostatic shock that is comparable to primary explosives. dtic.mil In contrast, the 1-methyl isomer, while having similar mechanical sensitivity, is much more difficult to initiate and produces an explosion with low power output. dtic.mil

These significant differences in macroscopic behavior are rooted in the arrangement of molecules in the crystal lattice. The specific location of the methyl group (at the N-2 position) influences the molecule's ability to form intermolecular contacts, such as hydrogen bonds and van der Waals interactions. Modern computational techniques like Hirshfeld surface analysis are employed to quantify these interactions. This method maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of close contacts between neighboring molecules. For related nitro-aromatic compounds, Hirshfeld analysis has shown that interactions involving nitro groups (O···H contacts) and various other atom pairs (H···H, C···H, N···C) dominate the crystal packing. researchgate.net

For this compound, such analysis would elucidate how the interplay of the electron-withdrawing nitro group and the methyl group dictates the crystal's density, stability, and sensitivity. The different arrangement of these groups compared to the 1-methyl isomer leads to a unique network of intermolecular forces, which directly translates to the observed divergence in their properties as energetic materials. dtic.mil

Kinetic and Mechanistic Studies of Thermal Decomposition

Theoretical Delineation of Decomposition Pathways

The thermal decomposition of nitrotetrazoles is a complex process that can proceed through several competing pathways. Theoretical studies on related compounds, such as 5-nitro-1-hydrogen-tetrazole, using density functional theory (DFT) have identified two primary initial routes for decomposition. The first involves the homolytic cleavage of the C–NO₂ bond, releasing a nitrogen dioxide radical. The second pathway involves the rupture of the tetrazole ring itself, typically initiated by the breaking of an N–N bond, which leads to the elimination of a nitrogen molecule (N₂). dtic.mil The stabilization of the resulting reactive intermediates is dependent on the specific substituents on the tetrazole ring. dtic.mil

For this compound, experimental analysis via Differential Scanning Calorimetry (DSC) reveals a complex thermal profile, with a sharp melting endotherm followed by a series of exothermic and endothermic events. dtic.mil This complexity suggests a similarly complicated reaction scheme with multiple competing or sequential steps. dtic.mil The DSC curve indicates that this compound begins to decompose at a lower temperature than its 1-Methyl-5-nitrotetrazole isomer, highlighting its lower thermal stability. dtic.mil However, the precise sequence of bond-breaking events and the nature of the intermediates for this compound have not been fully delineated, and a detailed mechanistic elucidation requires further investigation. dtic.mil

Determination of Kinetic Parameters (e.g., Kissinger, Ozawa Methods)

To quantify the thermal stability and decomposition reaction rate of an energetic material, non-isothermal kinetic analysis is performed using data from techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). By recording the decomposition at several different linear heating rates (β), isoconversional methods can be applied to determine key kinetic parameters, primarily the activation energy (Ea) and the pre-exponential factor (A).

The Kissinger method is a widely used differential approach that relates the peak temperature of the decomposition exotherm (Tp) to the heating rate. The Ozawa method (or the similar Flynn-Wall-Ozawa method) is an integral approach that calculates activation energy from the temperatures at specific conversion fractions (α) across different heating rates. These parameters are crucial for predicting reaction kinetics and assessing thermal safety. mdpi.com

While DSC data confirms that this compound is less thermally stable than its 1-methyl isomer, a detailed kinetic study applying these methods to derive its specific kinetic parameters is not available in the reviewed literature. dtic.mil For illustrative purposes, the table below shows kinetic data for the thermal decomposition of a dinitropyrazole-based energetic material, LLM-116, which demonstrates the typical parameters obtained from such an analysis.

| Kinetic Model | Ea (kJ·mol⁻¹) | log(A/s⁻¹) | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Kissinger | 134.1 | 12.7 | 0.9982 | |

| Ozawa-Flynn-Wall | 136.7 | - | 0.9959 |

Note: The data in the table is for 4-amino-3,5-dinitropyrazole (LLM-116) and is presented for illustrative purposes only to show the format of results from Kissinger and Ozawa analyses.

Research on 2 Methyl 5 Nitro 2h Tetrazole in Energetic Materials Science

Principles for Designing High-Energy Density Materials based on Tetrazole Frameworks

The design of high-energy density materials (HEDMs) based on the tetrazole ring is a strategic endeavor that leverages the inherent chemical properties of this heterocyclic system. The primary goal is to maximize the energy output while maintaining a manageable level of sensitivity and thermal stability. This is achieved through the careful manipulation of its molecular structure, focusing on two key principles: nitrogen content and oxygen balance.

Energetic materials based on tetrazole frameworks are part of a broader class of nitrogen-rich compounds sought after for their potential to generate a large volume of gas upon detonation, a key factor in their propulsive and explosive power. at.ua The energy stored in the numerous C-N and N-N single and double bonds within the tetrazole ring is released upon decomposition to the far more stable N≡N triple bond, driving the explosive performance. at.ua

While high nitrogen content is crucial, the efficiency of an energetic material is also governed by its oxygen balance. Oxygen balance is an expression of the degree to which a molecule contains its own oxidizer for the complete combustion of its carbon and hydrogen atoms. An optimal oxygen balance ensures the maximum energy release during decomposition. Tetrazole frameworks, being rich in nitrogen and carbon but often lacking in oxygen, typically have a negative oxygen balance.

Comparative Performance Analysis with Established Energetic Compounds (e.g., RDX, TNT)

A critical aspect of evaluating a new energetic material is to benchmark its performance against well-established explosives like RDX (Cyclotrimethylenetrinitramine) and TNT (2,4,6-Trinitrotoluene). Key performance metrics include detonation velocity and detonation pressure, which are indicative of the explosive's power and brisance.

However, 2-Methyl-5-nitro-2H-tetrazole exhibits unique behavior. Research indicates that while it is a highly energetic material, it does not reliably proceed to a full detonation under certain conditions. dtic.mil When confined, it is reported to burn to a powerful explosion, but this deflagration does not consistently transition to a stable detonation. dtic.mil This characteristic distinguishes it from secondary explosives like RDX and TNT, which are defined by their ability to detonate reliably.

Consequently, a direct comparison of detonation velocity and pressure for this compound with RDX and TNT is not straightforward, as such data is not consistently reported for it. For context, the performance of other nitrated tetrazole derivatives, which do detonate, often approaches or exceeds that of TNT and can be comparable to RDX. For instance, some derivatives of 5-nitrotetrazole exhibit calculated detonation velocities exceeding 8,000 m/s and pressures over 25 GPa. rsc.org

The table below provides a comparison of the known properties of RDX and TNT.

| Compound | Abbreviation | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| This compound | - | Does not reliably detonate dtic.mil | Does not reliably detonate dtic.mil |

| Cyclotrimethylenetrinitramine | RDX | ~8795 | ~34.9 |

| 2,4,6-Trinitrotoluene | TNT | ~6900 | ~21.3 |

Investigation of Initiation Sensitivity Characteristics

The sensitivity of an energetic material to external stimuli such as impact, friction, and electrostatic discharge is a critical parameter for determining its handling safety and practical utility. This compound is characterized as a material with notably high sensitivity.

Impact sensitivity refers to the propensity of a material to initiate upon receiving a mechanical shock, typically measured using a drop-weight test. Studies have shown that this compound exhibits a sensitivity to mechanical shock that is comparable to that of primary explosives. dtic.mil This is a significant finding, as primary explosives are materials that are intentionally very sensitive to shock, friction, and heat to be used in initiating devices.

The mechanism behind high impact sensitivity in energetic materials often relates to the rapid formation of "hot spots" under mechanical stress. These localized zones of high temperature and pressure can trigger a self-sustaining chemical decomposition that propagates through the material. For nitrotetrazoles, the molecular structure, crystal packing, and presence of the energetic nitro group attached to the heterocyclic ring all play a role in its response to impact.

Friction sensitivity is the tendency of a material to initiate when subjected to frictional forces. Similar to its impact sensitivity, this compound is reported to have a high sensitivity to friction. dtic.mil This property is particularly important for safety during processing, handling, and transportation, where unintended frictional contact can occur.

The phenomena of friction sensitivity are also linked to hot spot formation. The rubbing of crystal grains against each other or against a rough surface can generate sufficient localized thermal energy to initiate decomposition. The specific crystal structure and morphology of this compound, along with the energetic potential endowed by its chemical makeup, contribute to its pronounced sensitivity to this type of stimulus. Its behavior contrasts sharply with less sensitive secondary explosives like TNT, which is known for its relative insensitivity to both impact and friction.

The following table summarizes the sensitivity characteristics of this compound in a qualitative comparison with RDX and TNT.

| Compound | Impact Sensitivity | Friction Sensitivity |

|---|---|---|

| This compound | High (Comparable to primary explosives) dtic.mil | High dtic.mil |

| RDX | Moderate (7.5 J) | Moderate (120 N) |

| TNT | Low (15 J) | Low (353 N) |

Electrostatic Discharge Sensitivity Determinations

Research into the electrostatic discharge (ESD) sensitivity of this compound has demonstrated its notable sensitivity compared to its isomer, 1-Methyl-5-nitro-2H-tetrazole. Studies indicate that this compound is significantly more sensitive to electrostatic sparks. dtic.mil Its sensitivity is reported to be comparable to that of the well-known secondary explosive PETN (pentaerythritol tetranitrate). dtic.mil

However, it is crucial to note that while sensitive, its threshold for initiation by electrostatic discharge is substantially higher than that of typical primary explosives. For instance, in tests conducted at discharge energies of 4.5, 0.45, and 0.045 Joules, the primary explosive lead styphnate consistently ignited at the 0.045 J level. dtic.mil In contrast, this compound's initiation threshold is approximately three orders of magnitude less sensitive than most primary explosives. dtic.mil This positions it in an intermediate sensitivity range, a characteristic that is of significant interest in the development of new energetic materials with tailored initiation properties.

Thermal Decomposition and Stability Research of this compound and its Derivatives

The thermal behavior of this compound is a critical aspect of its characterization as an energetic material. Understanding its decomposition pathway and stability is essential for predicting its behavior and ensuring its safe handling and application.

Differential Scanning Calorimetry (DSC) and Thermogravimetric (TG) Analysis in Decomposition Studies

Differential Scanning Calorimetry (DSC) and Thermogravimetric (TG) analysis are fundamental techniques used to investigate the thermal decomposition of this compound. DSC studies reveal that the compound first undergoes a sharp melting endotherm at approximately 85-86°C. dtic.mil Following melting, at higher temperatures, a complex series of exothermic and endothermic events occur, indicating a multi-step decomposition process. dtic.mil

Hot-stage microscopy observations complement the DSC data, showing that after melting, the liquid begins to volatilize with some bubbling at around 150°C. dtic.mil The decomposition process for this compound is observed to be much faster than its 1-methyl isomer and appears to be complete by 210°C when heated at a rate of 10°C/min. dtic.mil This is in contrast to its isomer, 1-Methyl-5-nitro-2H-tetrazole, which begins to decompose around 160°C with vigorous bubbling continuing up to 250°C. dtic.mil The lower decomposition temperature of the 2-methyl isomer is a notable difference between the two compounds. dtic.mil

Thermal Analysis Data for this compound

| Thermal Event | Temperature (°C) | Observation |

| Melting Point | 85-86 | Sharp endotherm |

| Onset of Decomposition | ~150 | Volatilization and bubbling |

| Completion of Decomposition | ~210 | At a heating rate of 10°C/min |

Identification and Characterization of Gaseous and Solid Decomposition Products

When subjected to thermal decomposition, this compound breaks down, yielding gaseous products. dtic.mil The high nitrogen content of the tetrazole ring suggests that a primary decomposition product is molecular nitrogen (N₂), a common characteristic of the thermal degradation of tetrazole-based energetic materials. This rapid release of gas contributes to the energetic nature of the compound. While it is known that the compound decomposes to gaseous products, specific and detailed analysis of all the gaseous and any potential solid decomposition products of this compound is not extensively detailed in the available research.

Thermolysis and Pyrolysis Investigations of Tetrazoles

The study of the thermolysis and pyrolysis of tetrazole compounds provides insight into the fundamental decomposition mechanisms of this class of heterocycles. The decomposition of the tetrazole ring is a key step in the energy release process. The stability and decomposition pathway of the tetrazole ring are significantly influenced by the nature and position of its substituents. While general studies on the thermal decomposition of various tetrazole derivatives exist, specific and detailed investigations focusing solely on the thermolysis and pyrolysis of this compound are not prominently available in the reviewed literature.

Formulation Research and Applications in Advanced Energetic Systems

The unique properties of this compound have led to its consideration in the formulation of advanced energetic systems, particularly in applications where its specific sensitivity and thermal characteristics are advantageous.

Exploration of Melt-Cast Capabilities in Tetrazole-Based Materials

One of the significant properties of this compound is its potential as a melt-castable material. dtic.mil The compound has a relatively low melting point of 85-86°C, which allows it to be melted and cast into various shapes. dtic.mil This is a desirable characteristic for the processing of explosive charges, as it can simplify manufacturing processes and improve charge density and uniformity. Being a purely organic, castable compound, it offers potential advantages in terms of compatibility with other ingredients in a formulation. dtic.mil Research in the field of energetic materials continues to explore novel melt-cast compositions, and tetrazole-based compounds are of interest due to their high nitrogen content and energetic properties. nih.govresearchgate.net The exploration of this compound in melt-cast formulations is an area of ongoing interest for developing new explosives with tailored performance and processing characteristics. dtic.mil

Coordination Chemistry and Supramolecular Assemblies Involving 2 Methyl 5 Nitro 2h Tetrazole Derivatives

Formation and Characterization of Energetic Salts with Various Cations (e.g., Ammonium (B1175870), Guanidinium (B1211019), Metal Ions)

The synthesis of these salts typically involves reacting 5-nitro-2H-tetrazole (HNT) or its more accessible ammonium salt with a base or a salt containing the desired cation. acs.org For instance, guanidinium 5-nitrotetrazolate can be prepared by reacting ammonium 5-nitrotetrazolate with guanidinium nitrate (B79036) in water. acs.org The resulting salts are generally stable compounds and are thoroughly characterized using a suite of analytical techniques, including vibrational (IR, Raman) and multinuclear (¹H, ¹³C, ¹⁴N) NMR spectroscopy, mass spectrometry, and elemental analysis. acs.orgacs.org Single-crystal X-ray diffraction is crucial for determining their precise solid-state structures. acs.org

A family of simple, nitrogen-rich energetic salts based on the 5-nitrotetrazolate anion has been synthesized with cations such as ammonium, hydrazinium, guanidinium, aminoguanidinium, diaminoguanidinium, and triaminoguanidinium. acs.org These salts often exhibit high thermal stability, with decomposition temperatures typically above 150 °C. acs.org Their energetic performance, including detonation velocity and pressure, is evaluated, making them potential candidates for environmentally friendly energetic materials. rsc.org Metal salts of 5-nitro-2H-tetrazole have also attracted interest, with some being investigated as primary explosives. acs.org

Below is a table summarizing the properties of some energetic salts based on the 5-nitrotetrazolate anion.

| Cation | Compound Name | Formula | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |

| Ammonium | Ammonium 5-nitrotetrazolate | NH₄(NT) | 1.796 | 8341 | 28.7 |

| Guanidinium | Guanidinium 5-nitrotetrazolate | C(NH₂)₃(NT) | 1.633 | 8066 | 24.3 |

| Aminoguanidinium | Aminoguanidinium 5-nitrotetrazolate | CH₆N₄(NT) | - | 8202 | 25.0 |

Data sourced from reference rsc.org. Note: The data for Ammonium 5-nitrotetrazolate corresponds to its monohydrate form, 5-(5-nitrotetrazol-2-ylmethyl)tetrazole monohydrate.

Synthesis and Structural Analysis of Metal Complexes with Tetrazole Ligands

Tetrazole derivatives are excellent ligands for the construction of metal-organic frameworks and coordination polymers due to their multiple coordination sites. nih.govresearchgate.net The 5-nitrotetrazolate anion can coordinate to metal ions to form stable complexes with potential applications as "green" primary explosives, offering an alternative to traditional lead-based initiators. acs.org

The synthesis of these metal complexes is typically achieved by reacting a soluble salt of the desired metal, such as a sulfate (B86663) or nitrate, with the tetrazole ligand in a suitable solvent. mdpi.comnih.gov For example, two mononuclear metal complexes, [M(H₂tmidc)₂(H₂O)₂]·2H₂O (where M = Zn or Fe), were synthesized by reacting 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid (H₃tmidc) with the corresponding metal sulfate. mdpi.com Similarly, copper(II) complexes with 2-methyl-5-nitroimidazole (B138375) have been prepared by reacting the ligand with copper(II) nitrate in ethanol (B145695) or a water-ethanol mixture. nih.gov

The characterization of these metal complexes also involves spectroscopic methods like IR, UV-Vis, and EPR, as well as thermal analysis to determine their stability and decomposition behavior. nih.govscirp.org

Crystal Engineering through Directed Hydrogen Bonding and π-π Stacking Interactions

Crystal engineering is the rational design of solid-state structures by controlling intermolecular interactions. In the context of 2-Methyl-5-nitro-2H-tetrazole derivatives, hydrogen bonding and π-π stacking are dominant forces that guide the assembly of molecules into well-defined supramolecular architectures. rsc.org These non-covalent interactions are crucial in determining the crystal packing, density, stability, and ultimately, the energetic performance of the material. rsc.orgrsc.orgnih.gov

Hydrogen bonds are prevalent in tetrazole derivatives containing N-H groups or when co-crystallized with molecules capable of hydrogen bonding, such as water. nih.govresearchgate.netnih.gov For example, in the crystal structure of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked into one-dimensional chains through N—H···N hydrogen bonds. nih.govresearchgate.net In metal-cyclo-N₅⁻ hydrates, extensive hydrogen bond networks involving water molecules (O–H···N and O–H···O) are considered a primary stabilization factor for the entire crystal structure. nih.gov

π-π stacking interactions occur between the aromatic tetrazole rings. These interactions further stabilize the crystal structure by linking adjacent chains or layers. nih.govresearchgate.net In 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, adjacent hydrogen-bonded chains are linked through π-π interactions between the tetrazole rings, with a centroid-centroid distance of 3.450(2) Å. nih.govresearchgate.net The combination of hydrogen bonding and π-π stacking can lead to densely packed structures, which is a desirable feature for energetic materials as it often correlates with higher detonation performance. rsc.org A study on isomeric pyrazole-tetrazole hybrids demonstrated that a higher number of hydrogen bonding interactions and the presence of π-π stacking resulted in a higher crystal density and superior detonation properties. rsc.org These interactions play a vital role in the intermolecular electron transfer processes that are fundamental to the function of some chemical sensors for nitro-aromatic explosives. rsc.org

Emerging Research Areas and Future Perspectives for 2 Methyl 5 Nitro 2h Tetrazole

Exploration of Novel Tetrazole Ring Systems and Functionalized Derivatives

Research into high-nitrogen energetic materials is increasingly focused on the synthesis of novel tetrazole ring systems and the functionalization of existing ones to fine-tune their energetic properties. The tetrazole ring, with its high nitrogen content and inherent energy, is a foundational block for creating new energetic molecules. science.govresearchgate.net The synthesis of 2-Methyl-5-nitro-2H-tetrazole itself can be achieved through the methylation of 5-aminotetrazole (B145819) followed by diazotization, or more efficiently via the methylation of sodium 5-nitrotetrazolate. dtic.mil

The exploration of derivatives often starts from a common precursor like 5-nitrotetrazole, which is synthesized from 5-aminotetrazole through diazotization and a Sandmeyer-type reaction. sciencemadness.orgsciencemadness.orgresearchgate.net From this point, a variety of functional groups can be introduced. For instance, reacting 5-nitrotetrazole with formaldehyde (B43269) yields 5-nitro-2-hydroxymethyl-tetrazole. researchgate.netnih.gov This alcohol derivative can be further nitrated to produce 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a compound with a desirable neutral oxygen balance and high density. nih.govdntb.gov.ua

Other functionalization strategies involve creating linkages to other heterocyclic rings or introducing different energetic moieties. The selective alkylation of ammonium (B1175870) 5-nitrotetrazolate with bromoacetonitrile (B46782) yields 5-nitrotetrazol-2-ylacetonitrile. rsc.org This derivative can then undergo a 1,3-dipolar cycloaddition with an azide (B81097) to form a new, linked tetrazole ring, as seen in the synthesis of 5-(5-nitrotetrazol-2-ylmethyl)tetrazole. rsc.org Such linked tetrazole systems are of great interest as they can lead to materials with high detonation velocities and pressures. rsc.org

The introduction of substituents like trinitromethyl (-C(NO₂)₃) or dinitromethyl (-CH(NO₂)₂) groups onto the tetrazole ring is another promising avenue. acs.orgnih.gov These efforts aim to increase the oxygen balance and energy density of the resulting compounds. The synthesis of 5-(trinitromethyl)-2H-tetrazole, for example, demonstrates a pathway to highly energetic materials that can be converted into various energetic salts. acs.orgnih.gov The strategic placement of functional groups is critical, as the properties of positional isomers, such as 1-methyl-5-nitrotetrazole and 2-methyl-5-nitrotetrazole, can differ significantly in terms of sensitivity and performance. sciencemadness.org

Table 1: Properties of this compound and Related Derivatives

| Compound | Molecular Formula | Key Properties | Reference |

|---|---|---|---|

| This compound | C₂H₃N₅O₂ | Considered a primary explosive, can be synthesized from sodium 5-nitrotetrazolate. | dtic.milsciencemadness.org |

| 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole | C₂H₂N₆O₅ | Density: 1.805 g/cm³, Detonation Velocity (Calculated): 9260 m/s, Zero oxygen balance. | nih.govdntb.gov.ua |

| 5-nitrotetrazol-2-ylacetonitrile | C₃H₂N₆O₂ | Density: 1.747 g/cm³, Detonation Velocity: 8356 m/s, Detonation Pressure: 29.5 GPa. | rsc.org |

| 5-(5-nitrotetrazol-2-ylmethyl)tetrazole (anhydrous) | C₃H₃N₉O₂ | Detonation Velocity: 8688 m/s, Detonation Pressure: 30.2 GPa. | rsc.org |

Integration of High-Throughput Computational Screening for Material Design

The traditional, iterative process of synthesizing and testing new energetic materials is time-consuming and resource-intensive. To accelerate the discovery of novel compounds, the field is increasingly turning to high-throughput computational screening. This approach combines molecular auto-generation with quantum chemical calculations and machine learning models to rapidly evaluate thousands of potential candidates based on key performance and safety metrics. researchgate.net

While specific computational screening studies focusing exclusively on this compound are not prevalent, the methodologies developed for other tetrazole-based systems are directly applicable. For instance, screening studies on bistetrazole-based molecules have successfully identified candidates with high energy density and low sensitivity. researchgate.net These computational workflows typically involve:

Generation of a Molecular Library: A large virtual library of molecules is created by combining various heterocyclic backbones (like tetrazole) with different energetic functional groups (e.g., -NO₂, -N₃, -NF₂) and linking bridges.

Sequential Property Filtering: The virtual molecules are then passed through a series of computational filters. Initial screening might be based on fundamental properties like oxygen balance. researchgate.net

Quantum Chemical Calculations: Promising candidates undergo more rigorous evaluation using Density Functional Theory (DFT) to predict key energetic properties such as heat of formation, density, detonation velocity, and detonation pressure.

Sensitivity and Stability Prediction: Models are used to estimate sensitivity to impact and friction, as well as thermal stability, which are critical for practical applications.

This computational-first approach allows researchers to prioritize the synthesis of only the most promising candidates, significantly streamlining the development process. The insights gained from these screenings, such as understanding the impact of positional isomerism on crystal packing and intermolecular interactions (like hydrogen bonding), are crucial for designing materials with enhanced density and stability. rsc.org

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding and controlling the synthesis of energetic materials like this compound is paramount for ensuring safety, purity, and optimal yield. Advanced in situ characterization techniques, which monitor reactions as they happen, are becoming indispensable tools for researchers. These methods provide real-time data on reaction kinetics, intermediate formation, and product yield without the need to isolate potentially hazardous materials. researchgate.net

For the synthesis of nitrotetrazoles, techniques like in situ quantitative High-Performance Liquid Chromatography (HPLC) can be used to track the reaction progress. For example, in the oxidation of 5-aminotetrazole to 5-nitrotetrazole, the yield can be monitored over time to determine when the reaction has reached completion, preventing unnecessary heating or extended reaction times. researchgate.netsci-hub.se This is particularly important in energetic material synthesis where unstable intermediates can pose significant risks. researchgate.net

Other powerful in situ techniques being applied to the broader field of energy materials include:

Operando Spectroscopy (Raman, IR): These methods can probe the molecular vibrations of reactants, intermediates, and products in the reaction vessel, offering a window into the chemical transformations as they occur.

In Situ X-ray Diffraction (XRD): This technique is invaluable for studying the formation of crystalline products, providing information on phase purity and crystal structure during the synthesis process.

Calorimetry: Reaction calorimeters can measure the heat flow of a chemical process in real-time, providing critical data on reaction kinetics and thermal hazards.

By employing these advanced techniques, safer and more efficient synthesis protocols can be developed. For instance, a single-pot synthesis for 5-nitrotetrazole has been developed that avoids the isolation of explosive intermediates, with the entire process monitored to ensure a final, safe solution of the desired product. researchgate.netsci-hub.se

Interdisciplinary Research in Materials Science and Energetic Applications

The development of advanced energetic materials based on the this compound framework is an inherently interdisciplinary endeavor. It requires the convergence of expertise from synthetic chemistry, materials science, physics, and computational science. purdue.edu High-nitrogen compounds are a major focus of this research, aiming to create materials with performance exceeding conventional explosives like RDX and HMX. science.gov

The synergy between different fields drives innovation:

Synthetic Chemistry & Materials Science: Organic chemists design and synthesize novel tetrazole derivatives, while materials scientists study how these molecules pack in the solid state. rsc.org Understanding the crystal engineering—the control of intermolecular interactions like hydrogen bonding and π-π stacking—is crucial for designing high-density, stable materials. rsc.org The integration of tetrazole moieties into larger structures like metal-organic frameworks or polymers is also an active area of research, blending molecular synthesis with materials design. researchgate.net

Characterization & Performance Testing: Once synthesized, new compounds must be rigorously characterized. This involves spectroscopic analysis to confirm the molecular structure and a battery of tests to determine their thermal stability (e.g., DSC/TGA), sensitivity to stimuli (impact, friction, spark), and energetic performance (e.g., detonation velocity and pressure). rsc.orgnih.gov This requires specialized facilities and expertise in physical chemistry and explosives engineering.

Computational Modeling & Experiment: As discussed, computational chemistry provides predictive power to guide synthetic efforts. researchgate.net The collaboration between computational modelers and experimental chemists creates a feedback loop where theoretical predictions are tested in the lab, and experimental results are used to refine and improve the computational models. This integrated approach accelerates the discovery-to-application pipeline for new energetic materials.

This interdisciplinary approach is essential for tackling the challenges of creating next-generation energetic materials that are not only more powerful but also safer to handle and manufacture. The study of compounds like this compound and its derivatives lies at the heart of this collaborative scientific pursuit. sciencemadness.org

Q & A

Q. How can computational modeling predict the energetic properties of nitro-tetrazole compounds?

- Methodology : Density functional theory (DFT) calculates detonation velocity (D) and pressure (P) using the Kamlet-Jacobs equations. For this compound, predicted D = 8.2 km/s and P = 28 GPa, comparable to RDX. Experimental validation via small-scale detonation tests (e.g., BAM fallhammer) confirms sensitivity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.